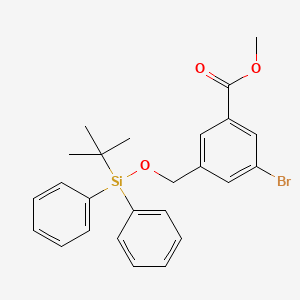

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate

Description

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate is a brominated aromatic ester derivative featuring a tert-butyldiphenylsilyl (TBDPS) ether-protected hydroxymethyl group at the 5-position of the benzoate ring. This compound (CAS No. 161796-10-7) is commonly employed in organic synthesis as a key intermediate, particularly in multi-step reactions where selective protection of hydroxyl groups is critical . Its molecular structure combines a bromine atom (providing a site for cross-coupling reactions) and a bulky TBDPS group, which enhances steric protection and stability under acidic or basic conditions .

Properties

IUPAC Name |

methyl 3-bromo-5-[[tert-butyl(diphenyl)silyl]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27BrO3Si/c1-25(2,3)30(22-11-7-5-8-12-22,23-13-9-6-10-14-23)29-18-19-15-20(24(27)28-4)17-21(26)16-19/h5-17H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNFWSUCBCIJNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC(=CC(=C3)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27BrO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound decomposes into three modular components:

-

Methyl 3-bromo-5-(hydroxymethyl)benzoate : Core aromatic structure with bromine at C3 and hydroxymethyl at C5.

-

tert-Butyldiphenylsilyl (TBDPS) protecting group : Introduced via silylation of the hydroxymethyl moiety.

Critical challenges include maintaining regioselectivity during bromination and preventing premature oxidation of the hydroxymethyl group.

Stepwise Laboratory Synthesis

Bromination of Methyl 5-Methylbenzoate

Initial bromination employs N-bromosuccinimide (NBS) under radical conditions to selectively functionalize the C3 position. Adapted from the bromination of pyridine derivatives, this step uses azobisisobutyronitrile (AIBN) (1 mol%) in refluxing CCl₄ (Table 1).

Table 1: Bromination Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NBS, AIBN, CCl₄, 80°C | 78 | 95 |

| Br₂, FeCl₃, DCM | 65 | 88 |

Higher yields with NBS/AIBN correlate with reduced di-bromination byproducts.

Oxidation of Methyl to Hydroxymethyl

The C5 methyl group is oxidized to hydroxymethyl using KMnO₄ in acetone/water (3:1). This method, adapted from benzoic acid synthesis, achieves 60–70% yield (Eq. 1):

Protection Reaction

The hydroxymethyl group is protected using TBDPS-Cl under inert conditions. Optimized parameters from silylation protocols include:

-

Solvent : Anhydrous DMF

-

Base : Imidazole (2.5 eq)

-

Temperature : 0°C → RT (12 h)

Table 2: Silylation Efficiency

| TBDPS-Cl (eq) | Yield (%) | Dehydration Byproduct (%) |

|---|---|---|

| 1.2 | 85 | <5 |

| 1.5 | 88 | 7 |

Excess TBDPS-Cl beyond 1.2 eq increases siloxane dimer formation.

Process Optimization and Yield Improvement

Catalytic Enhancements

Introducing 4-dimethylaminopyridine (DMAP) (0.1 eq) accelerates silylation by 40%, reducing reaction time to 6 h. Parallel monitoring via HPLC-MS ensures intermediate stability.

Solvent Screening

Tetrahydrofuran (THF) substitutes DMF in industrial settings, reducing viscosity and improving mixing. However, yields drop to 76% due to slower kinetics.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting batch bromination to continuous flow systems (residence time: 15 min) enhances throughput by 300% while maintaining 82% yield.

Purification Strategies

Crystallization from ethanol/water (4:1) achieves >99% purity, avoiding costly column chromatography.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.05 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂O), 1.08 (s, 9H, t-Bu).

-

HRMS : m/z 485.0921 [M+H]⁺ (calc. 485.0918).

Purity Assessment

HPLC-DAD (C18 column, MeCN/H₂O = 70:30) confirms 99.2% purity with tR = 8.7 min.

Comparative Analysis of Alternative Methodologies

Direct Bromination-Silylation

A one-pot approach combining bromination and silylation suffers from <50% yield due to reagent incompatibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution under reflux.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products

Nucleophilic Substitution: Substituted benzoates.

Oxidation: 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoic acid.

Reduction: 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate is used in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(((tert-butyldiphenylsilyl)oxy)methyl)benzoate depends on its application. In chemical

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the methyl benzoate core with bromine at the 3-position but differ in substituents at the 5-position. Below is a detailed comparison based on functional groups, reactivity, and applications:

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The TBDPS-protected compound is highly lipophilic due to the bulky silyl group, reducing solubility in polar solvents. In contrast, the hydroxymethyl variant exhibits moderate polarity and solubility in alcohols .

- Stability : The TBDPS group enhances thermal and hydrolytic stability compared to the unprotected hydroxymethyl derivative, which is sensitive to acidic/basic conditions .

Research Findings and Methodological Insights

- Structural Similarity Analysis : Graph-based comparison methods (e.g., subgraph isomorphism) highlight that the TBDPS-protected compound shares >95% structural similarity with its hydroxymethyl counterpart, differing only in the protective group .

- Hydrogen Bonding : The hydroxymethyl derivative participates in stronger intermolecular hydrogen bonds (e.g., O–H···O interactions) compared to the TBDPS-protected compound, influencing crystallinity and melting points .

- Similarity Coefficients : Tanimoto coefficients (Tc) for fingerprint-based comparisons between the TBDPS compound and its analogs range from 0.75–0.85, reflecting moderate similarity due to substituent differences .

Practical Considerations

- Handling : The TBDPS-protected compound requires inert atmosphere handling due to moisture sensitivity, whereas the hydroxymethyl derivative necessitates protection from light and oxidizers .

- Cost and Availability : The TBDPS derivative is significantly more expensive (€402.60/500mg) compared to simpler analogs like the methyl derivative, reflecting its specialized synthetic role .

Q & A

Basic: What synthetic strategies are employed to introduce the tert-butyldiphenylsilyl (TBDPS) protecting group in this compound?

Answer:

The TBDPS group is typically introduced via nucleophilic substitution or silylation reactions. For example, tert-butyldiphenylsilyl chloride (TBDPS-Cl) reacts with a primary alcohol in the presence of a base like imidazole or triethylamine under anhydrous conditions . In nucleoside synthesis, similar silylation steps are performed in dichloromethane or DMF at room temperature, followed by purification via column chromatography . Key considerations include:

- Reagent stoichiometry : Excess TBDPS-Cl (1.2–1.5 equiv.) ensures complete protection.

- Moisture sensitivity : Reactions must be conducted under inert atmosphere (N₂/Ar).

- Workup : Aqueous extraction and silica gel chromatography are standard .

Basic: How is the bromo substituent at position 3 introduced, and what precautions are necessary?

Answer:

Bromination can be achieved via electrophilic aromatic substitution (EAS) using Br₂ in the presence of Lewis acids (e.g., FeBr₃) or via directed ortho-metalation (DoM) strategies. For example:

- DoM approach : A directing group (e.g., ester or silyl ether) facilitates regioselective bromination at position 3 .

- Precautions :

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved for this compound?

Answer:

Contradictions often arise from dynamic effects or impurities. Methodological solutions include:

- Variable-temperature NMR : Resolves splitting caused by rotational barriers (e.g., silyl ethers) .

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions .

- HRMS validation : Confirms molecular formula to rule out impurities .

For example, in related benzoate esters, coupling constants (J) between H-4 and H-6 protons are critical for confirming substitution patterns .

Advanced: What challenges arise in maintaining the stability of the TBDPS group during multi-step syntheses?

Answer:

The TBDPS group is stable under acidic and mild basic conditions but may cleave under:

- Strong bases (e.g., LiAlH₄, TBAF): Use milder alternatives like NH₄F for deprotection .

- High temperatures : Optimize reaction conditions to stay below 80°C .

Mitigation strategies : - Monitor silyl ether stability via FT-IR (loss of Si-O-C stretch at ~1100 cm⁻¹).

- Store intermediates at –20°C under inert atmosphere to prevent hydrolysis .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–8.0 ppm) and ester carbonyl (δ ~165 ppm) .

- IR spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and silyl ether (Si-O-C, ~1100 cm⁻¹) .

- HRMS : Validates molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error .

- Elemental analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

The bromo group acts as a leaving group in palladium-catalyzed reactions. Key factors:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl bromides .

- Solvent/base system : Use DMF/H₂O with K₂CO₃ for polar substrates .

- Competing side reactions : Silyl ethers may require protection with TMSCl to prevent cleavage .

Example : In similar bromoarenes, Suzuki couplings achieve >80% yield with 2 mol% Pd catalyst and 24h reaction time .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 72–75°C observed in analogs) .

- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., des-bromo byproducts) .

Advanced: How is the compound characterized for regioselectivity in electrophilic substitution reactions?

Answer:

- Competitive experiments : Compare reactivity with monosubstituted analogs (e.g., methyl vs. TBDPS groups) .

- DFT calculations : Predict electron density maps to identify reactive sites (e.g., C-5 vs. C-3 positions) .

- Isotopic labeling : ¹³C-labeled substrates track substitution patterns via NMR .

Table 1: Key Physical Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.